molecular formula C13H23NO4 B1439757 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid CAS No. 1159826-17-1

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid

Cat. No.: B1439757
CAS No.: 1159826-17-1
M. Wt: 257.33 g/mol
InChI Key: RYMSOTXUZCHXMO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride for mild deprotection , and various acids and bases for substitution and deprotection reactions. The major products formed from these reactions are typically the free amine or other substituted derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid can be compared with other carbamate-protected amines, such as:

The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic applications where other Boc-protected compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect amine groups and undergo various chemical reactions makes it a valuable tool in scientific research and industrial production.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMSOTXUZCHXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674236
Record name 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-17-1
Record name 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid

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